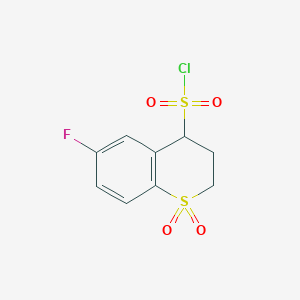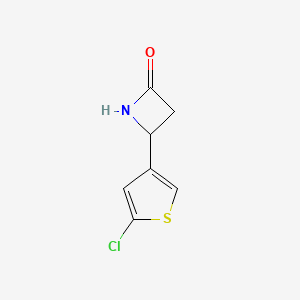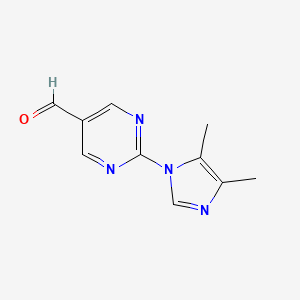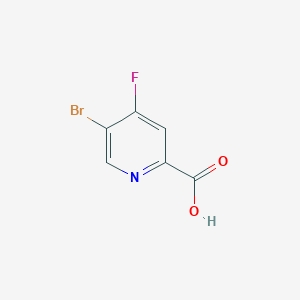
5-Bromo-4-fluoropicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-fluoropicolinic acid is a derivative of picolinic acid, characterized by the presence of bromine and fluorine atoms on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoropicolinic acid typically involves halogenation reactions. One common method is the bromination of 4-fluoropicolinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-fluoropicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-fluoropicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-fluoropicolinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopicolinic Acid: Similar structure but lacks the fluorine atom.
4-Fluoropicolinic Acid: Similar structure but lacks the bromine atom.
2-Bromo-5-fluoropyridine: Another halogenated pyridine derivative with different substitution patterns.
Uniqueness
5-Bromo-4-fluoropicolinic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This dual substitution can enhance its utility in various chemical reactions and applications compared to its mono-substituted counterparts.
Eigenschaften
Molekularformel |
C6H3BrFNO2 |
|---|---|
Molekulargewicht |
220.00 g/mol |
IUPAC-Name |
5-bromo-4-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11) |
InChI-Schlüssel |
AHZCWQLROSXJID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1C(=O)O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


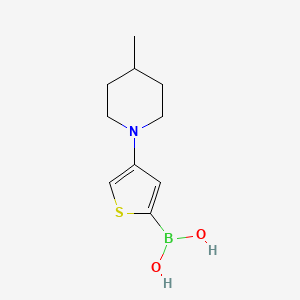
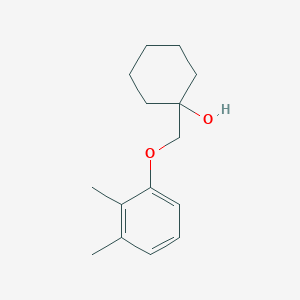
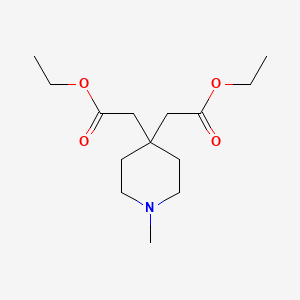
![1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13330697.png)
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B13330702.png)
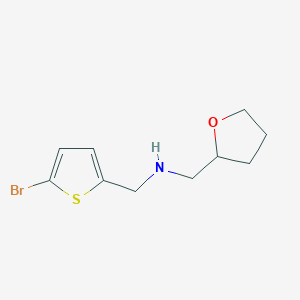
![3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13330707.png)
